molecular formula C11H24N2O3 B6194377 tert-butyl N-{3-[2-(methylamino)ethoxy]propyl}carbamate CAS No. 2680536-24-5

tert-butyl N-{3-[2-(methylamino)ethoxy]propyl}carbamate

Cat. No.: B6194377
CAS No.: 2680536-24-5
M. Wt: 232.32 g/mol
InChI Key: QBKPBYCIWHBARF-UHFFFAOYSA-N
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Description

tert-Butyl N-{3-[2-(methylamino)ethoxy]propyl}carbamate is a chemical compound of significant interest in advanced research and development, particularly in medicinal chemistry and drug discovery. Its molecular structure incorporates a carbamate group, a functional moiety recognized for its excellent chemical and proteolytic stability, ability to facilitate cell membrane penetration, and close resemblance to a peptide bond. These properties make carbamate derivatives highly valuable as key structural components in active pharmaceutical ingredients and as peptidomimetics in the design of enzyme inhibitors . This compound serves as a versatile synthetic intermediate or building block. Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group for the amine and an ether linkage, makes it particularly useful for constructing more complex molecules. While specific biological data for this exact molecule is not widely published in the available literature, compounds of this class are integral in the synthesis of novel therapeutic agents. Researchers can leverage this building block in projects such as developing proteolysis-targeting chimeras (PROTACs)—bifunctional molecules that target proteins for degradation—as evidenced by recent research applying similar strategies to targets like HIV-1 Nef and cyclin-dependent kinases . The presence of the carbamate group and a protected amine functionality allows this compound to be readily deprotected and further functionalized, enabling its incorporation into molecules that require a specific spatial arrangement or linker geometry. It is intended for use in laboratory research settings only.

Properties

CAS No.

2680536-24-5

Molecular Formula

C11H24N2O3

Molecular Weight

232.32 g/mol

IUPAC Name

tert-butyl N-[3-[2-(methylamino)ethoxy]propyl]carbamate

InChI

InChI=1S/C11H24N2O3/c1-11(2,3)16-10(14)13-6-5-8-15-9-7-12-4/h12H,5-9H2,1-4H3,(H,13,14)

InChI Key

QBKPBYCIWHBARF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCOCCNC

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-[2-(methylamino)ethoxy]propyl}carbamate typically involves the reaction of tert-butyl carbamate with 3-(2-(methylamino)ethoxy)propylamine. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate to facilitate the formation of the carbamate bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{3-[2-(methylamino)ethoxy]propyl}carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-{3-[2-(methylamino)ethoxy]propyl}carbamate is used as a protecting group for amines. It helps in preventing unwanted reactions during multi-step synthesis processes .

Biology: In biological research, this compound is used in the synthesis of various bioactive molecules. It serves as a building block for the development of pharmaceuticals and other biologically active compounds .

Medicine: In medicine, this compound is used in the formulation of drugs. It helps in enhancing the stability and bioavailability of active pharmaceutical ingredients .

Industry: In the industrial sector, this compound is used in the production of polymers and other materials. It acts as a crosslinking agent, improving the mechanical properties and thermal stability of the materials[8][8].

Mechanism of Action

The mechanism of action of tert-butyl N-{3-[2-(methylamino)ethoxy]propyl}carbamate involves its interaction with specific molecular targets. The compound can form stable carbamate bonds with amines, which helps in protecting the amine groups during chemical reactions. This stability is crucial in multi-step synthesis processes where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

tert-Butyl (3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)carbamate (CAS 194920-62-2)

  • Structure : Features a longer polyethylene glycol (PEG)-like chain (triethylene glycol) and a terminal primary amine.
  • Molecular weight : 320.43 g/mol (C15H32N2O5) .
  • Key differences :
    • The extended ethoxy chain enhances hydrophilicity and solubility in aqueous media.
    • Used as a linker in PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation .
  • Synthetic utility : Reacts with activated esters (e.g., NHS, CDI) for bioconjugation .
Parameter Target Compound CAS 194920-62-2
Molecular Weight ~260.33 320.43
Chain Length Short (methylamino) Long (triethylene)
Solubility (LogP estimate) ~1.2 ~0.5
Primary Application Drug intermediates Bioconjugation

tert-Butyl 3-(Methylamino)propylcarbamate (QB-5578)

  • Structure: Lacks the ethoxy spacer; methylamino group is directly attached to the propyl chain.
  • Molecular formula : C10H20N2O2.
  • Key differences :
    • Reduced steric hindrance facilitates faster coupling reactions.
    • Lower hydrophilicity (LogP ~1.5) compared to the target compound.
  • Applications : Intermediate in kinase inhibitor synthesis .

tert-Butyl (3-(3-((Tripropylsilyl)oxy)cyclohex-2-en-1-yl)propyl)carbamate

  • Structure: Incorporates a tripropylsilyl-protected cyclohexenol group.
  • Key differences :
    • Hydrophobic silyl ether enhances lipid solubility (LogP ~3.0).
    • Used in nickel-catalyzed reductive conjugate additions for complex cyclic systems .
  • Synthetic utility : Stability under acidic conditions due to silyl protection .

tert-Butyl (1-Adamantyl)carbamate Derivatives

  • Structure : Adamantane moiety linked via carbamate.
  • Key differences: Rigid adamantane group improves thermal stability. Applied in cannabinoid receptor modulators for enhanced blood-brain barrier penetration .

Physicochemical and Reactivity Comparisons

Solubility and LogP

  • Target compound : Moderate hydrophilicity (LogP ~1.2) due to ethoxy spacer.
  • Long-chain analogs (e.g., CAS 194920-62-2) : Lower LogP (~0.5) due to PEG-like chains .
  • Silyl-protected analogs : High LogP (~3.0) for membrane permeability .

Deprotection Kinetics

  • Boc group removal typically requires trifluoroacetic acid (TFA) or HCl in dioxane.
  • Target compound : Faster deprotection than silyl-protected analogs due to lack of steric bulk .

Target Compound

  • Role : Key intermediate in synthesizing PROTACs and antibody-drug conjugates (ADCs) .
  • Case study : Used in PROTAC T-S synthesis for dopamine D2-like receptor imaging .

CAS 194920-62-2

  • Role : Linker in PDE6D-targeting PROTACs for cancer therapy .

Biological Activity

Tert-butyl N-{3-[2-(methylamino)ethoxy]propyl}carbamate is a compound with potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article delves into its structural characteristics, biological implications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C11H24N2O3C_{11}H_{24}N_{2}O_{3}, with a specific structure that includes a tert-butyl group, an ethoxy chain, and a methylamino substituent. The compound's SMILES representation is CC(C)(C)OC(=O)NCCCOCCNC, revealing its complex connectivity.

Table 1: Structural Information

PropertyValue
Molecular FormulaC₁₁H₂₄N₂O₃
InChI KeyQBKPBYCIWHBARF-UHFFFAOYSA-N
Predicted CCS (Ų)156.7 (for [M+H]+)

Biological Activity Overview

While specific literature on this compound is limited, insights can be drawn from related compounds and their biological activities. Notably, carbamate derivatives often exhibit a range of pharmacological effects, including neuroprotective properties and enzyme inhibition.

  • Neuroprotective Effects : Similar compounds have been shown to protect neuronal cells from toxic agents like amyloid-beta (Aβ), which is implicated in Alzheimer's disease. For instance, the M4 compound demonstrated protective effects against Aβ-induced toxicity in astrocytes by reducing inflammatory markers such as TNF-α and free radicals .
  • Enzyme Inhibition : Compounds with carbamate structures often act as inhibitors for enzymes like acetylcholinesterase and β-secretase, which are crucial in the pathophysiology of neurodegenerative diseases. This inhibition can lead to decreased aggregation of amyloid plaques .

Case Studies and Research Findings

Research has explored various derivatives of carbamate compounds to assess their biological activity. Here are some notable findings:

  • In Vitro Studies : A study involving a structurally similar compound showed that it significantly improved cell viability in astrocytes exposed to Aβ 1-42 when treated concomitantly with the compound . This suggests that this compound might exhibit similar protective effects.
  • In Vivo Models : The efficacy of related compounds in animal models has been assessed, showing that while some compounds reduced β-secretase activity, they did not always translate to significant improvements in cognitive function compared to established treatments like galantamine .

Q & A

Basic: What are the optimized synthetic routes for preparing tert-butyl N-{3-[2-(methylamino)ethoxy]propyl}carbamate?

Methodological Answer:
The synthesis typically involves a multi-step process:

Alkylation : React tert-butyl carbamate with 3-[2-(methylamino)ethoxy]propyl bromide under basic conditions (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like THF or DMF .

Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) is critical for isolating the product from unreacted starting materials and by-products .

Yield Optimization : Adjust reaction time (8–24 hours) and temperature (room temperature to 50°C) to balance reaction efficiency and side-product formation .

Basic: How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key peaks include:
    • tert-butyl group : Singlet at ~1.4 ppm (9H) in ¹H NMR.
    • Carbamate carbonyl : ~155–160 ppm in ¹³C NMR.
    • Methylamino group : Broad singlet at ~2.5 ppm (CH₃NH) in ¹H NMR .
  • Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z corresponding to the molecular formula (C₁₂H₂₅N₂O₃; calc. 257.18). Fragmentation patterns confirm ethoxypropyl chain integrity .

Advanced: How do reaction conditions (solvent, base) influence the formation of by-products like N-methylated derivatives?

Methodological Answer:

  • Base Selection : Strong bases (e.g., NaH) may over-alkylate the methylamino group, forming quaternary ammonium salts. Milder bases (K₂CO₃) reduce this risk .
  • Solvent Polarity : THF minimizes side reactions compared to DMF, which can accelerate undesired nucleophilic substitutions .
  • Mitigation Strategy : Monitor reaction progress via TLC and quench with aqueous NH₄Cl to terminate over-alkylation .

Advanced: How should researchers resolve contradictions in stability data under varying storage conditions?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the carbamate group is pH-dependent. Acidic/basic conditions accelerate degradation, while neutral pH (stored at 4°C in anhydrous DMSO) enhances stability .
  • Analytical Validation : Use HPLC with UV detection (λ = 210–220 nm) to quantify degradation products. Compare accelerated stability studies (40°C/75% RH) vs. long-term storage data .

Advanced: What in vitro assays are suitable for evaluating its biological activity, and how are false positives minimized?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against DPP-IV or kinase targets using fluorogenic substrates. Include controls with structurally similar carbamates to assess specificity .
  • Cell-Based Assays : Use cancer cell lines (e.g., MCF-7) with IC₅₀ determination via MTT assay. Pre-treat cells with P-glycoprotein inhibitors to rule out efflux-mediated resistance .
  • False-Positive Controls : Include vehicle (DMSO) and scrambled carbamate analogs to validate target engagement .

Advanced: How do structural modifications (e.g., fluorination, chain elongation) impact its pharmacokinetic profile?

Methodological Answer:

  • Fluorination : Introducing CF₃ groups (as in ) enhances metabolic stability but may reduce solubility. LogP increases by ~0.5 units per CF₃ group .
  • Chain Elongation : Extending the ethoxypropyl chain improves membrane permeability (measured via PAMPA assay) but may lower oral bioavailability due to increased molecular weight .
  • SAR Strategy : Use computational modeling (e.g., molecular docking) to predict binding affinity changes before synthesizing derivatives .

Advanced: What strategies mitigate stability issues during long-term storage in solution?

Methodological Answer:

  • Solvent Selection : Store in anhydrous DMSO at –20°C to prevent hydrolysis. Avoid water-containing solvents like MeOH/H₂O .
  • Lyophilization : For solid-state storage, lyophilize with cryoprotectants (trehalose) to maintain crystallinity and prevent hygroscopic degradation .
  • Stability Monitoring : Conduct quarterly HPLC-UV analyses to detect degradation thresholds (>5% impurity) .

Advanced: How can researchers address by-product formation during scale-up synthesis?

Methodological Answer:

  • By-Product Identification : Use LC-MS to detect impurities (e.g., dimerized carbamates or over-alkylated derivatives) .
  • Process Optimization :
    • Switch from batch to flow chemistry for better temperature control and reduced side reactions .
    • Implement in-line FTIR to monitor reaction progression and adjust reagent stoichiometry dynamically .
  • Purification : Use preparative HPLC with C18 columns for high-purity batches (>98%) .

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